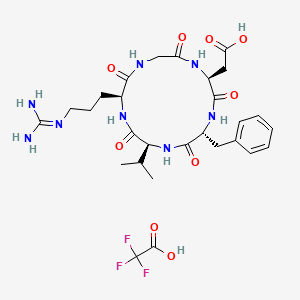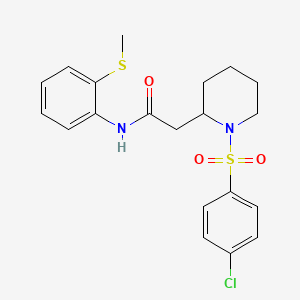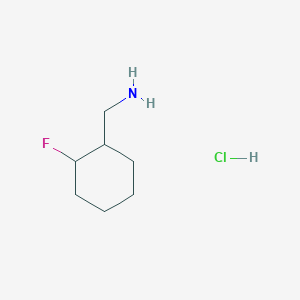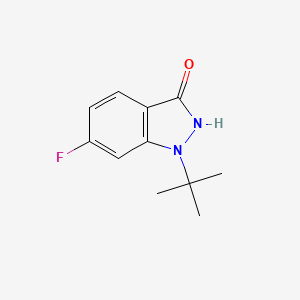
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) is a cyclic peptide known for its potent inhibitory effects on integrin αvβ3.
Mechanism of Action
Target of Action
The primary target of Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is the integrin αvβ3 . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). Specifically, integrin αvβ3 plays a crucial role in angiogenesis and tumor metastasis .
Mode of Action
This compound interacts with its target, integrin αvβ3, by inhibiting its function . This interaction disrupts the adhesion and migration of tumor cells, leading to changes in the cell cycle and potentially inducing apoptosis .
Biochemical Pathways
The inhibition of integrin αvβ3 by this compound affects several biochemical pathways. It disrupts the adhesion of tumor cells to the ECM, which is a critical step in the metastasis of cancer cells . Additionally, it can induce changes in the cell cycle, leading to increased apoptosis .
Result of Action
The result of this compound’s action is the disruption of tumor cell adhesion to the ECM, which can inhibit tumor metastasis . It also induces changes in the cell cycle, leading to increased apoptosis . These effects contribute to its antitumor activity .
Biochemical Analysis
Biochemical Properties
Cyclo(Arg-Gly-Asp-D-Phe-Val) TFA is known to interact with integrins, specifically ανβ3 and ανβ5 integrins . These integrins are inhibited by this compound, preventing them from binding to vitronectin . This interaction plays a crucial role in cell attachment, proliferation, and migration .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It inhibits angiogenesis and vascular remodeling, thereby affecting cell function . It also blocks cellular adhesion and may induce apoptosis in cells bearing surface ανβ3 integrin .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It acts as a selective antagonist of ανβ3 and ανβ5 integrins, inhibiting their binding to vitronectin . This inhibition disrupts integrin-induced cell attachment, proliferation, and migration .
Transport and Distribution
Given its role as an integrin antagonist, it is likely to be involved in processes related to cell adhesion and migration .
Subcellular Localization
Given its role in cell adhesion and migration, it is likely to be localized at the cell surface where integrins are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cyclization: The linear peptide is cyclized to form the cyclic structure.
Purification: The final product is purified using HPLC to achieve high purity.
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) follows similar synthetic routes but on a larger scale. Automation and optimization of the SPPS process are employed to increase yield and efficiency. The use of large-scale HPLC systems ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) primarily undergoes:
Oxidation: This reaction can modify the peptide’s structure and activity.
Reduction: This reaction can reverse oxidation effects.
Substitution: This reaction can introduce new functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are employed for introducing new groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in modified peptides with new functional groups .
Scientific Research Applications
Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in cell adhesion, migration, and signaling.
Medicine: Explored for its potential in cancer therapy, particularly in targeting integrin αvβ3 to inhibit tumor growth and metastasis.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA): Another cyclic peptide with high affinity for integrin αvβ3, used in tumor research.
Cyclo(Arg-Gly-Asp-D-Tyr-Val): A cyclic peptide with similar inhibitory effects on integrin αvβ3.
Uniqueness
Cyclo(Arg-Gly-Asp-D-Phe-Val) (TFA) stands out due to its specific sequence and structure, which confer high potency and selectivity for integrin αvβ3. Its unique properties make it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O7.C2HF3O2/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15;3-2(4,5)1(6)7/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29);(H,6,7)/t16-,17+,18-,21-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDCWVTYYHSZET-JDNDSRKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39F3N8O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)urea](/img/structure/B2574924.png)
![2-[4-(2-ethoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2574925.png)

![N-[(4-METHOXYPHENYL)METHYL]-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE](/img/structure/B2574929.png)
![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2574933.png)
![1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2574936.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2574937.png)
![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)
![4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2574939.png)

![(4-bromothiophen-2-yl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2574941.png)
![4-[4-(Propan-2-yloxy)benzoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2574942.png)

![8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574946.png)
